The synthesis of SHP-141 involves a multi-step process beginning with suberic acid. The original synthetic route comprises five steps that include the formation of suberyl hydroxamic acid through acylation reactions. The key steps are:
SHP-141's molecular structure features a hydroxamic acid functional group, which is crucial for its activity as an HDAC inhibitor. The compound's chemical formula can be represented as C₁₃H₁₅N₃O₄, and it has a molecular weight of approximately 265.28 g/mol. Key structural data includes:
The structural integrity and stereochemistry of SHP-141 have been confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
SHP-141 primarily acts through the inhibition of histone deacetylase enzymes, which are involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The chemical reaction mechanism involves:
The specificity of SHP-141 towards certain HDAC isoforms contributes to its potential therapeutic efficacy while minimizing off-target effects .
The mechanism by which SHP-141 exerts its effects involves several key processes:
SHP-141 exhibits several notable physical and chemical properties:
These properties are critical for understanding the compound's behavior in biological systems and its formulation for therapeutic use .
SHP-141 has significant potential applications in scientific research and clinical settings:
The ongoing research into SHP-141 aims to elucidate its full therapeutic potential and optimize its application in clinical oncology .
SHP-141, chemically designated as methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate, is a synthetic small molecule with the empirical formula C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol. Its CAS registry number is 946150-57-8. The compound features a para-substituted benzoate core linked to an eight-carbon alkyl chain terminating in a hydroxamic acid moiety [1] [6].
Table 1: Chemical Identifiers of SHP-141
Property | Value |
---|---|
IUPAC Name | Methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate |
Synonyms | Remetinostat, SHP-141 |
CAS No. | 946150-57-8 |
Molecular Formula | C₁₆H₂₁NO₆ |
Molecular Weight | 323.34 g/mol |
SMILES | COC(=O)C1=CC=C(OC(=O)CCCCCCCC(=O)NO)C=C1 |
SHP-141 belongs to the hydroxamate class of histone deacetylase (HDAC) inhibitors. Its pharmacophore comprises three distinct regions:
The compound is uniformly referenced in scientific literature and patents by its research code SHP-141 and its International Nonproprietary Name (INN) Remetinostat [1] [6]. These synonyms denote the identical chemical entity across development stages.
The discovery of SHP-141 originated from collaborative research between Dr. James Bradner (Dana-Farber Cancer Institute) and Dr. Ralph Mazitschek (Massachusetts General Hospital). Their work was funded in 2010 by the Leukemia & Lymphoma Society (LLS) through a $3.3 million award under its Therapy Acceleration Program (TAP). This grant aimed to advance a topical HDAC inhibitor for cutaneous T-cell lymphoma (CTCL) with minimized systemic toxicity [3] [4]. The researchers engineered SHP-141 as a "soft drug" – pharmacologically active in skin tissue but rapidly metabolized upon entering systemic circulation [6].
In 2008, Bradner and Mazitschek co-founded Shape Pharmaceuticals with seed funding and management support from HealthCare Ventures. The company secured $5.3 million across two financing rounds:
Table 2: Development Timeline of SHP-141
Year | Milestone | Key Entities |
---|---|---|
2008 | Shape Pharmaceuticals founded | Bradner, Mazitschek, HealthCare Ventures |
2010 | LLS awards $3.3M TAP grant; Series A closed | Leukemia & Lymphoma Society |
2011 | Initiation of Phase Ib trial (NCT02213861) | Shape Pharmaceuticals |
2014 | Acquisition by TetraLogic Pharmaceuticals | $13M transaction |
Post-2014 | Further development as Remetinostat | Medivir AB |
Shape Pharmaceuticals advanced SHP-141 through Investigational New Drug (IND)-enabling studies and initiated a Phase Ib clinical trial (NCT02213861) in early-stage CTCL patients in 2011 [4] [6]. In April 2014, TetraLogic Pharmaceuticals acquired Shape Pharmaceuticals for $13 million, subsequently licensing the compound to Medivir AB, which adopted the name Remetinostat for continued development [4] [6].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3